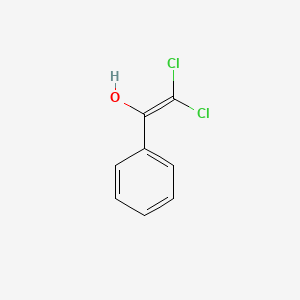
2,2-Dichloro-1-phenylethen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-phenylethenol is an organic compound with the molecular formula C8H8Cl2O It is a secondary alcohol containing a phenyl group and two chlorine atoms attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-phenylethenol can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with trichloroethylene. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-dichloro-1-phenylethenol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,2-Dichloro-1-phenylethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2-dichloro-1-phenylethenol can yield the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2-Dichloro-1-phenylethanone.
Reduction: 2-Phenylethanol.
Substitution: 2,2-Dihydroxy-1-phenylethanol (when chlorine atoms are replaced by hydroxyl groups).
科学研究应用
2,2-Dichloro-1-phenylethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-dichloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of an ethenol group.
2,2-Dibromo-1-phenylethenol: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
2,2-Dichloro-1-phenylethenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
776232-47-4 |
|---|---|
分子式 |
C8H6Cl2O |
分子量 |
189.04 g/mol |
IUPAC 名称 |
2,2-dichloro-1-phenylethenol |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,11H |
InChI 键 |
WIAUSNHGBMNTFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
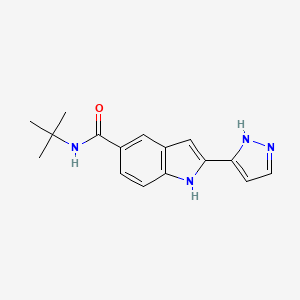
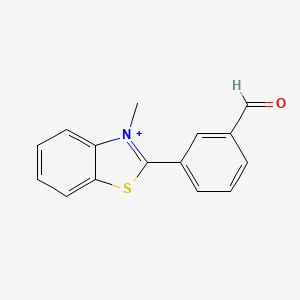
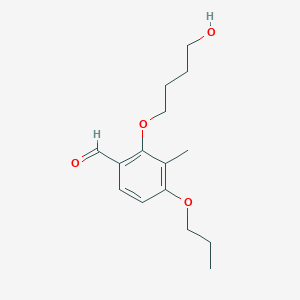

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
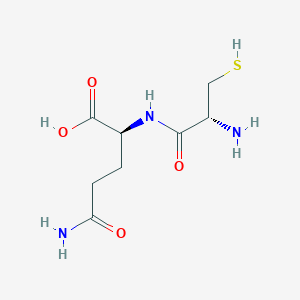
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
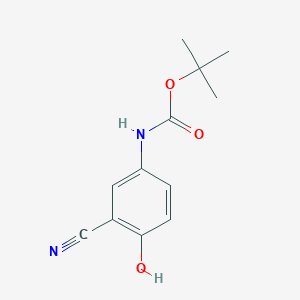
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
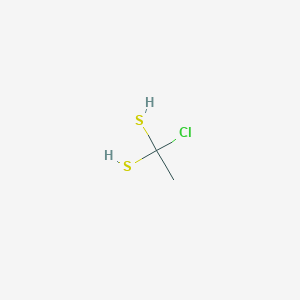
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
